Methiothepin

Descripción general

Descripción

Metiozepina, también conocida como metitepina, es un agente psicotropo que pertenece al grupo tricíclico. Actúa como un antagonista no selectivo de los receptores de serotonina, dopamina y adrenérgicos. A pesar de su potencial, la metiozepina nunca se comercializó . Se ha estudiado por sus propiedades antipsicóticas y su capacidad para inhibir los receptores de serotonina .

Mecanismo De Acción

La metiozepina ejerce sus efectos actuando como un antagonista no selectivo de los receptores de serotonina, dopamina y adrenérgicos. Bloquea las acciones de estos neurotransmisores uniéndose a sus receptores sin activarlos. Esta acción antagonista produce diversos efectos farmacológicos, que incluyen propiedades antipsicóticas e inhibición de las respuestas mediadas por el receptor de serotonina .

Análisis Bioquímico

Biochemical Properties

Methiothepin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to block central serotonin receptors, specifically the 5-hydroxytryptamine receptors . This blockade affects the signaling pathways mediated by serotonin, leading to alterations in neurotransmitter release and receptor activity. This compound also interacts with dopamine and adrenergic receptors, contributing to its broad-spectrum antagonistic effects .

Cellular Effects

This compound has been shown to influence various cellular processes. In human ovarian cancer cells, this compound suppresses cell growth by inducing mitochondrial dysfunction and metabolic disruption . This includes depolarization of the mitochondrial membrane, increased mitochondrial calcium levels, decreased ATP production, and inhibition of oxidative phosphorylation . Additionally, this compound interferes with vascular development, further contributing to its anti-cancer effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through receptor antagonism. It binds to serotonin, dopamine, and adrenergic receptors, preventing the activation of these receptors by their natural ligands . This binding leads to inhibition of downstream signaling pathways, resulting in reduced neurotransmitter release and altered cellular responses. This compound’s ability to block multiple receptor types contributes to its complex pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can cause a decrease in membrane potential of high-threshold premotor interneurons in snails, with the potential returning to previous levels after subsequent application of serotonin . This indicates that this compound’s effects can be reversible and dependent on the presence of other neurotransmitters. Additionally, this compound’s stability and degradation over time can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively block serotonin receptors without causing significant adverse effects. At higher doses, this compound may lead to toxic effects, including alterations in behavior and physiological responses . These dosage-dependent effects highlight the importance of careful dose management in experimental and potential therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It is metabolized in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of this compound, influencing its efficacy and safety profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the central nervous system, where it exerts its pharmacological effects . The distribution of this compound can also be influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It has been observed to localize to specific compartments within cells, such as the mitochondria and plasma membrane . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its sites of action. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall pharmacological effects .

Métodos De Preparación

La síntesis de la metiozepina implica varios pasos:

Reducción: La reducción del ácido 2-(4-metilsulfanilfenil)sulfanilbenzoico a [2-(4-metilsulfanilfenil)sulfanilfenil]metanol.

Halogenación: Halogenación con cloruro de tionilo para producir 1-(clorometil)-2-(4-metilsulfanilfenil)sulfanilbenceno.

Interconversión del Grupo Funcional: Conversión a 2-[2-(4-metilsulfanilfenil)sulfanilfenil]acetonitrilo usando cianuro.

Hidrólisis: Hidrólisis alcalina a 2-[2-(4-metilsulfanilfenil)sulfanilfenil]ácido acético.

Ciclación: Ciclación usando ácido polifosfórico para formar 3-metilsulfanil-6H-benzobenzotiepina-5-ona.

Reducción: Reducción con borohidruro de sodio para obtener 3-metilsulfanil-5,6-dihidrobenzobenzotiepina-5-ol.

Halogenación: Una segunda ronda de halogenación con cloruro de tionilo para producir 5-cloro-3-metilsulfanil-5,6-dihidrobenzobenzotiepina.

Alquilación: La alquilación con 1-metilpiperazina completa la síntesis de la metiozepina.

Análisis De Reacciones Químicas

La metiozepina experimenta diversas reacciones químicas, que incluyen:

Oxidación: La metiozepina puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertir la metiozepina en sus alcoholes correspondientes.

Sustitución: La halogenación y la alquilación son reacciones de sustitución comunes que involucran a la metiozepina.

Reactivos Comunes: El cloruro de tionilo, el borohidruro de sodio y el cianuro se utilizan con frecuencia en estas reacciones.

Productos Principales: Los productos principales incluyen varios intermediarios como 1-(clorometil)-2-(4-metilsulfanilfenil)sulfanilbenceno y 3-metilsulfanil-5,6-dihidrobenzobenzotiepina-5-ol.

Aplicaciones Científicas De Investigación

Anticancer Applications

Methiothepin has shown promise in various cancer models, particularly in enhancing the efficacy of existing chemotherapy agents.

Ovarian Cancer

A study demonstrated that this compound suppresses human ovarian cancer cell growth by inducing apoptosis and repressing mitochondrial metabolism. It was found to enhance the cytotoxic effects of paclitaxel, a standard chemotherapeutic agent, thereby improving treatment outcomes for ovarian cancer patients .

Key Findings:

- Mechanism: Induces apoptosis via ER stress-related pathways.

- Combination Therapy: Enhances the effectiveness of paclitaxel.

- In Vivo Evidence: Demonstrated anti-angiogenic properties in zebrafish models.

Melanoma

Research indicates that this compound can overcome resistance in BRAF V600E melanoma cells by enhancing the cytotoxicity of vemurafenib and trametinib. This combination led to increased apoptosis and reduced migration of resistant melanoma cells .

Key Findings:

- Mechanism: Inhibits drug efflux mechanisms, enhancing the retention of doxorubicin in cancer cells.

- Clinical Relevance: Potential to improve outcomes in patients with resistant melanoma.

Immunological Applications

This compound's role in modulating immune responses has been explored, particularly regarding mast cell degranulation.

Mast Cell Inhibition

A study showed that this compound inhibits antigen-induced degranulation in mast cells by downregulating critical signaling pathways associated with exocytosis . This action suggests potential therapeutic benefits in allergic responses and conditions characterized by mast cell activation.

Key Findings:

- Mechanism: Inhibits phosphorylation of synaptosomal associated protein 23, affecting granule fusion.

- Potential Uses: Could be beneficial in treating allergic reactions and inflammatory diseases.

Neuropharmacological Effects

This compound has been investigated for its effects on sleep patterns and neuropharmacology.

Sleep Modulation

Research from the 1990s indicated that this compound significantly alters sleep architecture, increasing slow-wave sleep while reducing waking and rapid eye movement sleep stages . This finding highlights its potential application in sleep disorders.

Key Findings:

- Effects on Sleep: Increased slow-wave sleep (SWS) and altered EEG power spectra.

- Clinical Implications: Potential use in managing conditions like insomnia or other sleep-related disorders.

Data Tables

Comparación Con Compuestos Similares

La metiozepina es única debido a su antagonismo no selectivo de múltiples receptores de neurotransmisores. Los compuestos similares incluyen:

Clorotepina: Otro agente psicotropo tricíclico con antagonismo de receptores similar.

Peratiepina: Comparte similitudes estructurales y propiedades de unión a receptores con la metiozepina.

Metergolina: Un antagonista del receptor de serotonina con efectos farmacológicos comparables.

Clozapina: Un antipsicótico con un perfil de receptor más amplio pero un antagonismo similar del receptor de serotonina.

Actividad Biológica

Methiothepin is a potent serotonin receptor antagonist primarily known for its effects on various serotonin (5-HT) receptors, including 5-HT1, 5-HT2, and 5-HT3. This compound has garnered attention in recent years for its potential therapeutic applications, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

This compound's biological activity is largely attributed to its antagonistic effects on serotonin receptors. It has been shown to influence several physiological processes:

-

Anticancer Activity : this compound has demonstrated significant anticancer effects, particularly in ovarian cancer cells. It induces apoptosis through mitochondrial dysfunction and endoplasmic reticulum (ER) stress pathways. In studies involving human ovarian cancer cell lines (ES2 and OV90), this compound treatment resulted in:

- Decreased Cell Viability : A dose-dependent reduction in cell viability was observed with IC50 values around 15 μM .

- Induction of Apoptosis : Morphological changes consistent with apoptosis were noted, including chromatin condensation and nuclear fragmentation . The activation of caspases (e.g., caspase 3/7) further confirmed the apoptotic pathway activation .

- Metabolic Disruption : this compound affects mitochondrial metabolism by reducing ATP production and inhibiting oxidative phosphorylation. This was evidenced by decreased oxygen consumption rates (OCR) following treatment, suggesting a significant impact on cellular energy homeostasis .

- Anti-Angiogenic Properties : In vivo studies using transgenic zebrafish embryos indicated that this compound could inhibit angiogenesis, highlighting its potential to alter the tumor microenvironment favorably .

Pharmacological Properties

This compound exhibits a range of pharmacological properties that contribute to its biological activity:

Case Studies

Several studies have explored the effects of this compound in different contexts:

- Ovarian Cancer Study : A pivotal study demonstrated that this compound significantly suppressed the growth of ovarian cancer cells by inducing apoptosis and disrupting mitochondrial function. The combination of this compound with paclitaxel showed enhanced anti-cancer effects compared to either agent alone .

- Neuropharmacological Effects : Research on rats indicated that this compound alters sleep patterns by increasing slow-wave sleep while reducing waking states. This effect underscores its potential use in treating sleep disorders or conditions associated with dysregulated serotonin levels .

- Mast Cell Degranulation Study : this compound was shown to inhibit mast cell degranulation independently of serotonin presence, suggesting a broader immunomodulatory role that could be beneficial in allergic responses or inflammatory conditions .

Propiedades

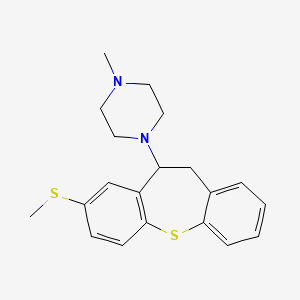

IUPAC Name |

1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2S2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20/h3-8,14,18H,9-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLJFTICUTYVZDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044000 | |

| Record name | Metitepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20229-30-5 | |

| Record name | Methiothepin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20229-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metitepine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020229305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metitepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(8-(methylthio)-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METITEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55D94103HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.